KI696 -

KI696

Catalog Number: EVT-271976
CAS Number:
Molecular Formula: C28H30N4O6S
Molecular Weight: 550.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KI-696 is a novel chemical probe for KEAP1 and Inhibitor of KEAP1-NRF2 protein-protein interaction. KI-696 represents an excellent LMW tool to study the KEAP1-NRF2 interaction in vivo. Discovered by FBS, the probe is well characterised in a number of in vitro assays as well as showing robust in vivo effects. The in vivo application is hampered by low bioavailability and high clearance, necessitating IV infusions as the mode of administration, which may limit the usefulness of the probe in vivo.
Synthesis Analysis

Methods: The synthesis of KI696 involves a multi-step chemical process that begins with the design of fragments known to bind to KEAP1. The compound's synthesis was optimized to enhance its binding affinity and selectivity. Key steps include:

  1. Fragment Screening: Initial fragments were screened for their ability to bind to the KEAP1 protein.
  2. Structure-Based Design: Using co-crystal structures of KEAP1 with other ligands, modifications were made to improve binding.
  3. Final Synthesis: The final compound was synthesized through organic reactions that generate the desired sulfonamide moiety critical for its interaction with KEAP1 .

Technical Details: The binding affinity of KI696 for KEAP1 was determined using biochemical assays, revealing nanomolar affinity. The compound's stereochemistry was also confirmed through NMR spectroscopy .

Molecular Structure Analysis

Structure: KI696 is characterized by a sulfonamide functional group that is essential for its interaction with the KEAP1 protein. The compound's molecular formula is C₁₄H₁₅N₃O₃S, and it features a complex arrangement allowing for effective binding to the KEAP1 protein.

Data:

  • Molecular Weight: Approximately 303.35 g/mol
  • Binding Mode: Co-crystallization studies have shown that KI696 binds within the Kelch domain of KEAP1, occupying a site that prevents NRF2 from being ubiquitinated and degraded .
Chemical Reactions Analysis

Reactions: KI696 primarily acts by inhibiting the interaction between KEAP1 and NRF2, leading to increased levels of NRF2 in cells. This mechanism involves:

  • Competitive Binding: KI696 competes with NRF2 for binding to KEAP1, effectively displacing NRF2 from the complex.
  • Subsequent Activation: The displacement allows NRF2 to translocate into the nucleus where it activates antioxidant response elements .

Technical Details: The efficacy of KI696 in disrupting this interaction has been quantified using assays that measure NRF2 levels in various cell lines treated with different concentrations of the compound .

Mechanism of Action

The mechanism by which KI696 exerts its effects involves several steps:

  1. Binding to KEAP1: KI696 binds to the Kelch domain of KEAP1.
  2. Disruption of Complex Formation: This binding disrupts the KEAP1-NRF2 complex, preventing NRF2 from being targeted for proteasomal degradation.
  3. NRF2 Stabilization and Activation: Stabilized NRF2 accumulates in the cytoplasm and eventually translocates into the nucleus, where it activates genes involved in antioxidant defense and cellular protection against stressors .

Data

  • IC50 Values: In biochemical assays, KI696 exhibited an IC50 value around 1 nM, indicating potent inhibition of KEAP1 activity .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: KI696 is typically presented as a solid crystalline substance.
  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical Properties:

  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: As an inhibitor, it reacts specifically with the KEAP1 protein without affecting other cellular pathways significantly .
Applications

KI696 has potential applications across several scientific domains:

  • Cancer Research: Its ability to activate NRF2 makes it a candidate for enhancing oxidative stress responses in cancer cells, potentially leading to improved therapeutic outcomes.
  • Neurodegenerative Diseases: By modulating oxidative stress pathways, KI696 may offer protective effects against neurodegeneration.
  • Drug Discovery Platforms: As part of PROTAC technology, KI696 can be utilized to develop novel therapeutics aimed at targeted protein degradation strategies .
Introduction to KEAP1-NRF2 Pathway and KI696

Structural and Functional Overview of KEAP1-NRF2 Interaction

The KEAP1-NRF2 pathway represents a master regulatory system governing cellular responses to oxidative and electrophilic stress. Kelch-like ECH-associated protein 1 (KEAP1) functions as a substrate adaptor for the Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, which continuously targets nuclear factor erythroid 2-related factor 2 (NRF2) for proteasomal degradation under basal conditions [3] [8]. KEAP1, a 69 kDa protein located at chromosome 19q13.2, possesses five critical domains: the N-terminal region (NTR), Broad-complex, Tramtrack, and Bric-à-brac (BTB) domain, intervening region (IVR), six Kelch/double glycine repeat (DGR) domains, and C-terminal region (CTR) [8]. The BTB domain facilitates KEAP1 homodimerization and CUL3 binding, while the Kelch/DGR domain mediates interaction with NRF2 through its ETGE and DLG motifs [9].

The KEAP1-NRF2 interaction operates through a sophisticated "hinge and latch" mechanism. Under homeostatic conditions, KEAP1 homodimers simultaneously bind both the high-affinity ETGE motif and the low-affinity DLG motif of NRF2, positioning NRF2 for efficient ubiquitination by the CUL3-RBX1 E3 ligase complex [8] [9]. Structural analyses reveal that KEAP1 and CUL3 form a heterotetrameric complex with 2:2 stoichiometry, with the BTB domain and 3-box of KEAP1 creating a hydrophobic groove that accommodates the N-terminal extension of CUL3 [9]. This intricate assembly ensures rapid NRF2 turnover, maintaining basal antioxidant responses. However, oxidative or electrophilic stress modifies critical cysteine residues in KEAP1 (C151 in BTB; C273 and C288 in IVR), inducing conformational changes that disrupt the DLG interaction and subsequent ubiquitination, allowing NRF2 accumulation and nuclear translocation [3] [8]. Nuclear NRF2 then heterodimerizes with small Maf proteins and binds antioxidant response elements (AREs), activating transcription of over 200 cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), glutamate-cysteine ligase catalytic subunit (GCLC), and xCT (SLC7A11) [6] [10].

Role of KEAP1-NRF2 Dysregulation in Oxidative Stress and Disease Pathogenesis

Dysregulation of the KEAP1-NRF2 axis contributes significantly to various disease states through divergent mechanisms. Loss-of-function mutations in KEAP1 or gain-of-function mutations in NRF2 result in constitutive NRF2 activation, which is particularly prevalent in approximately 30% of non-small cell lung cancers (NSCLC) [6] [8]. This hyperactivation confers broad-spectrum therapeutic resistance by enhancing antioxidant capacity, drug efflux through upregulation of ATP-binding cassette transporters, and DNA repair mechanisms [6] [8]. Conversely, impaired NRF2 signaling due to KEAP1 overexpression or excessive oxidative stress contributes to neurodegenerative and neuropsychiatric disorders characterized by neuronal vulnerability to oxidative damage [1] [3].

In schizophrenia, KEAP1 underexpression and subsequent NRF2 hyperactivation correlate with elevated intracellular Fe²⁺, increased malondialdehyde (MDA) levels (indicating lipid peroxidation), and reduced glutathione (GSH) and glutathione peroxidase 4 (GPX4) activity, suggesting enhanced ferroptosis susceptibility [1]. Ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation, is mechanistically linked to KEAP1-NRF2-HO-1 pathway activation in neuronal injury models [1]. Furthermore, KEAP1-NRF2 dysfunction is implicated in aging processes, where declining NRF2 activity exacerbates oxidative damage accumulation, and in pathologies like diabetes, cardiovascular disease, and pulmonary fibrosis [3] [10]. The pathway thus functions as a "double-edged sword": protective against oxidative damage in normal physiology but potentially oncogenic when chronically activated [8].

KI696 as a High-Affinity KEAP1 Inhibitor: Discovery and Development

KI696 emerged from a targeted effort to develop potent and selective non-covalent inhibitors of the KEAP1-NRF2 protein-protein interaction (PPI). Developed through fragment-based drug design and structure-activity optimization, KI696 specifically targets the KEAP1 Kelch domain with exceptional affinity [5] [6]. Isothermal titration calorimetry (ITC) measurements established its dissociation constant (Kd) at 1.3 nM, making it one of the highest-affinity KEAP1 inhibitors known [5] [6].

Unlike electrophilic NRF2 inducers (e.g., sulforaphane or CDDO), which covalently modify KEAP1 cysteine residues (e.g., C151), KI696 acts as a competitive inhibitor by reversibly occupying the NRF2 ETGE motif binding pocket within the KEAP1 Kelch domain [5] [6] [7]. This mechanism allows precise disruption of KEAP1-NRF2 binding without irreversible KEAP1 modification or significant off-target effects. Comprehensive profiling demonstrated KI696's high selectivity; among 400 kinases, 50 ion channels, and 160 GPCRs tested, only minor cross-reactivity was observed with organic anion transporting polypeptide 1B1 (OATP1B1), the bile salt export pump (BSEP), and phosphodiesterase PDE3A [5]. Its physicochemical properties include a molecular weight of 550.63 g/mol (C₂₈H₃₀N₄O₆S), good solubility in DMSO (50 mg/mL), and stability suitable for in vitro and in vivo research applications [5].

Table 1: Key Chemical and Biological Properties of KI696

PropertyValue/DescriptionSource/Assay
CAS Number1799974-70-1Chemical database
Molecular FormulaC₂₈H₃₀N₄O₆SElemental analysis
Molecular Weight550.63 g/molMass spectrometry
Mechanism of ActionCompetitive Kelch domain inhibitorITC, TR-FRET
KEAP1 Binding Kd1.3 nMIsothermal Titration Calorimetry
HO-1 mRNA EC₅₀16 nM (human bronchial epithelial cells)RT-PCR
NQO1 mRNA EC₅₀22 nM (human bronchial epithelial cells)RT-PCR
GCLM mRNA EC₅₀36 nM (human bronchial epithelial cells)RT-PCR
Solubility50 mg/mL in DMSOExperimental determination

Properties

Product Name

KI696

IUPAC Name

(3S)-3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoic acid

Molecular Formula

C28H30N4O6S

Molecular Weight

550.6 g/mol

InChI

InChI=1S/C28H30N4O6S/c1-17-9-10-19(22(14-27(33)34)20-12-23-28(25(13-20)37-4)31(3)30-29-23)11-21(17)16-32-15-18(2)38-24-7-5-6-8-26(24)39(32,35)36/h5-13,18,22H,14-16H2,1-4H3,(H,33,34)/t18-,22+/m1/s1

InChI Key

ZDNGJXBUEQNFBQ-GCJKJVERSA-N

SMILES

CC1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)C(CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C

Solubility

Soluble in DMSO

Synonyms

KI-696; KI 696; KI696;

Canonical SMILES

CC1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)C(CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C

Isomeric SMILES

C[C@@H]1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)[C@H](CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.